molecular formula C25H20F3NO4 B3964690 7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Cat. No.: B3964690
M. Wt: 455.4 g/mol
InChI Key: ZXNIDSCLKWRFBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including hydroxyl, naphthalen-2-yloxy, pyrrolidin-1-ylmethyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the chromen-4-one core: This can be achieved through the condensation of appropriate starting materials, such as salicylaldehyde derivatives and β-ketoesters, under acidic or basic conditions.

    Introduction of the naphthalen-2-yloxy group: This step may involve the nucleophilic substitution of a suitable leaving group (e.g., halide) with a naphthalen-2-ol derivative.

    Attachment of the pyrrolidin-1-ylmethyl group: This can be accomplished through reductive amination or alkylation reactions using pyrrolidine and suitable alkylating agents.

    Incorporation of the trifluoromethyl group: This step may involve the use of trifluoromethylating reagents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

“7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The naphthalen-2-yloxy and pyrrolidin-1-ylmethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be employed.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonates can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield corresponding ketones or aldehydes, while reduction of the chromen-4-one core may yield dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: As a probe for studying biological processes and interactions with biomolecules.

    Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer, inflammation, and infectious diseases.

    Industry: As a component in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of “7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” depends on its specific biological target and application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity and subsequent biological effects. The presence of multiple functional groups allows for diverse interactions with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-3-(4-chlorophenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
  • 7-Hydroxy-3-(4-nitrophenyl)-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one

Uniqueness

The uniqueness of “7-Hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one” lies in the presence of the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties compared to other similar compounds. This group may enhance its binding affinity to specific molecular targets and improve its overall biological activity.

Properties

IUPAC Name

7-hydroxy-3-naphthalen-2-yloxy-8-(pyrrolidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20F3NO4/c26-25(27,28)24-23(32-17-8-7-15-5-1-2-6-16(15)13-17)21(31)18-9-10-20(30)19(22(18)33-24)14-29-11-3-4-12-29/h1-2,5-10,13,30H,3-4,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXNIDSCLKWRFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC5=CC=CC=C5C=C4)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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